![molecular formula C15H26N7O14P3S B017387 (2S)-2-amino-4-[(2R)-2-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[hydroxy-[hydroxy-(phosphonoamino)phosphoryl]oxyphosphoryl]oxyethyl]sulfanylbutanoic acid CAS No. 109214-84-8](/img/structure/B17387.png)
(2S)-2-amino-4-[(2R)-2-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[hydroxy-[hydroxy-(phosphonoamino)phosphoryl]oxyphosphoryl]oxyethyl]sulfanylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Hydroxymethylcytosine is a DNA pyrimidine nitrogen base derived from cytosine. It is potentially important in epigenetics because the hydroxymethyl group on the cytosine can possibly switch a gene on and off. It was first seen in bacteriophages in 1952 and later found to be abundant in human and mouse brains, as well as in embryonic stem cells .
準備方法
5’-Hydroxymethylcytosine can be generated by the oxidation of 5-methylcytosine, a reaction mediated by TET enzymes. This process involves the addition of a hydroxymethyl group to the cytosine base, converting it into 5’-Hydroxymethylcytosine
化学反応の分析
5’-Hydroxymethylcytosine undergoes several types of chemical reactions:
Oxidation: It can be further oxidized to form 5-formylcytosine and 5-carboxylcytosine.
Reduction: It can be reduced back to 5-methylcytosine.
Substitution: The hydroxymethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are 5-formylcytosine, 5-carboxylcytosine, and 5-methylcytosine .
科学的研究の応用
5’-Hydroxymethylcytosine has several scientific research applications:
Epigenetics: It plays a crucial role in gene regulation and DNA demethylation.
Neuroscience: High levels of 5’-Hydroxymethylcytosine are found in neuronal cells, indicating its importance in the central nervous system.
Stem Cell Research: It is abundant in embryonic stem cells and is associated with self-renewal and differentiation.
Cancer Research: Altered levels of 5’-Hydroxymethylcytosine have been linked to various cancers, making it a potential biomarker for diagnosis and prognosis.
作用機序
The mechanism by which 5’-Hydroxymethylcytosine exerts its effects involves the regulation of gene expression and DNA demethylation. The hydroxymethyl group can alter the binding affinity of transcription factors and other proteins to DNA, thereby influencing gene activity. TET enzymes mediate the conversion of 5-methylcytosine to 5’-Hydroxymethylcytosine, which can then be further oxidized or reduced, leading to dynamic changes in the epigenetic landscape .
類似化合物との比較
5’-Hydroxymethylcytosine is unique compared to other cytosine derivatives like 5-methylcytosine and 5-formylcytosine due to its specific role in gene regulation and DNA demethylation. Similar compounds include:
5-Methylcytosine: Involved in gene silencing and DNA methylation.
5-Formylcytosine: An intermediate in the oxidation of 5-methylcytosine.
5-Carboxylcytosine: Another oxidation product of 5-methylcytosine.
These compounds share similar pathways but differ in their specific functions and effects on gene expression .
特性
CAS番号 |
109214-84-8 |
|---|---|
分子式 |
C15H26N7O14P3S |
分子量 |
653.4 g/mol |
IUPAC名 |
(2S)-2-amino-4-[(2R)-2-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[hydroxy-[hydroxy-(phosphonoamino)phosphoryl]oxyphosphoryl]oxyethyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C15H26N7O14P3S/c16-6(15(25)26)1-2-40-3-7(35-39(32,33)36-38(30,31)21-37(27,28)29)11-9(23)10(24)14(34-11)22-5-20-8-12(17)18-4-19-13(8)22/h4-7,9-11,14,23-24H,1-3,16H2,(H,25,26)(H,32,33)(H2,17,18,19)(H4,21,27,28,29,30,31)/t6-,7-,9-,10+,11+,14+/m0/s1 |
InChIキー |
FBOLNTODBBAPDR-KEPZVFJZSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CSCCC(C(=O)O)N)OP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)[C@H](CSCC[C@@H](C(=O)O)N)OP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CSCCC(C(=O)O)N)OP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N |
同義語 |
5'-((homocysteinyl)methyl)adenosine 5'-(beta,gamma-imidotriphosphate) 5'-((homocysteinyl)methyl)adenosine 5'-(beta,gamma-imidotriphosphate), tetrasodium salt 5'-HCMAIT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


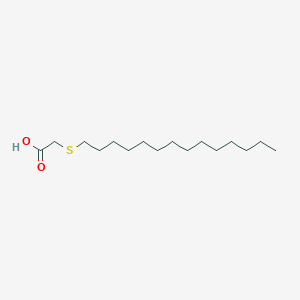
![[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI)](/img/structure/B17308.png)
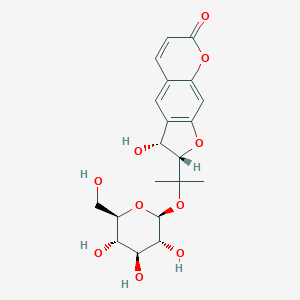

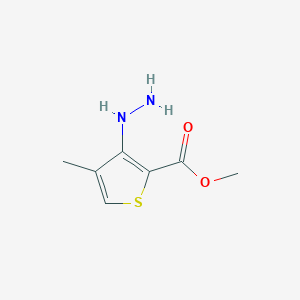
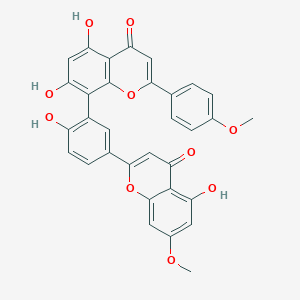
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B17320.png)
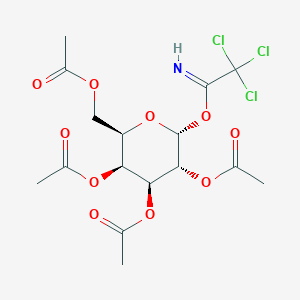
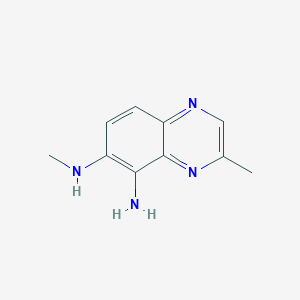
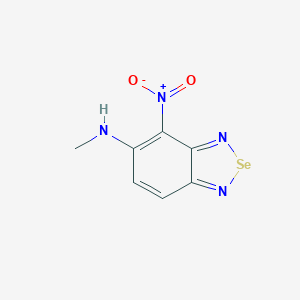

![3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline](/img/structure/B17338.png)
![3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline](/img/structure/B17339.png)
![Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate](/img/structure/B17349.png)
